molecular formula C16H17N3O3 B2617968 2-{[1-(3-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2034530-40-8

2-{[1-(3-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No.: B2617968
CAS No.: 2034530-40-8
M. Wt: 299.33
InChI Key: SXXSCDVZULWKBR-UHFFFAOYSA-N
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Description

2-{[1-(3-Methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine is a pyrimidine derivative featuring a pyrrolidin-3-yloxy substituent at the 2-position of the pyrimidine ring. The pyrrolidine moiety is further functionalized with a 3-methoxybenzoyl group, introducing both lipophilic and hydrogen-bonding capabilities.

Properties

IUPAC Name

(3-methoxyphenyl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-21-13-5-2-4-12(10-13)15(20)19-9-6-14(11-19)22-16-17-7-3-8-18-16/h2-5,7-8,10,14H,6,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXSCDVZULWKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCC(C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the methoxybenzoyl group. One common method involves the reaction of 3-methoxybenzoyl chloride with pyrrolidine under basic conditions to form the intermediate 1-(3-methoxybenzoyl)pyrrolidine. This intermediate is then reacted with a pyrimidine derivative under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would produce an alcohol.

Scientific Research Applications

2-{[1-(3-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as improved solubility or stability.

Mechanism of Action

The mechanism of action of 2-{[1-(3-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the methoxybenzoyl group can interact with the active site of enzymes, potentially inhibiting their activity. The pyrimidine ring can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine Derivatives

Thiazolo[3,2-a]pyrimidines (e.g., compounds from ) share a fused thiazole-pyrimidine core but lack the pyrrolidine-oxy substitution. Key differences include:

  • Synthesis : Thiazolo[3,2-a]pyrimidines are synthesized via refluxing thiazolo[3,2-a]pyrimidine hydrochloride with 2-hydroxy-3-methoxybenzaldehyde and pyrrolidine (as a catalyst), followed by recrystallization . In contrast, the target compound likely requires coupling reactions to introduce the pyrrolidin-3-yloxy group.

Pyridine Derivatives

1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone () shares a pyrrolidine substituent and methoxy group but is based on a pyridine core. Notable contrasts include:

  • Electronic Effects : Pyridine’s single nitrogen atom creates a less electron-deficient ring than pyrimidine, altering reactivity in electrophilic substitutions.
  • Molecular Weight : The pyridine derivative (C₁₃H₁₈N₂O₂, MW 234.30 g/mol) is lighter than the target compound (estimated C₁₆H₁₇N₃O₄, MW 315.33 g/mol), suggesting differences in solubility and bioavailability .

Pyrazine Derivatives

2-Methoxy-3-(1-methylpropyl)pyrazine () features a pyrazine ring with methoxy and branched alkyl groups. Key distinctions:

  • Heterocycle Basicity : Pyrazine’s two nitrogen atoms at para positions reduce basicity compared to pyrimidine’s meta nitrogens.
  • Applications: This compound is used as a flavoring agent (FEMA No. 3433) due to volatility and aroma, whereas the target compound’s bulkier structure may favor pharmaceutical applications .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications Reference
2-{[1-(3-Methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine C₁₆H₁₇N₃O₄ 315.33 Pyrrolidin-3-yloxy, 3-methoxybenzoyl Hypothetical: Enzyme inhibition
Thiazolo[3,2-a]pyrimidine derivatives Varies 250–300 (estimated) Thiazole fused, 2-hydroxy-3-methoxy Self-assembly, thermal stability
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone C₁₃H₁₈N₂O₂ 234.30 Methoxy, pyrrolidine, acetyl Intermediate in organic synthesis
2-Methoxy-3-(1-methylpropyl)pyrazine C₉H₁₄N₂O 166.22 Methoxy, sec-butyl Flavoring agent (FEMA 3433)

Research Findings and Implications

Substituent Effects

  • Methoxy Groups : Enhance lipophilicity and metabolic stability. In 2-methoxy-3-(1-methylpropyl)pyrazine, this contributes to volatility for flavoring .
  • Pyrrolidine Moieties : Improve solubility via amine protonation (e.g., pyridine derivatives in ) and enable hydrogen bonding, critical for target engagement .

Heterocycle Impact

  • Pyrimidine vs. Pyridine : Pyrimidine’s electron-deficient core may enhance binding to ATP pockets (common in kinase inhibitors), whereas pyridine derivatives are more suited for metal coordination.
  • Thiazolo-Fused Systems: Exhibit unique self-assembly properties (), suggesting the target compound’s non-fused structure might prioritize flexibility over rigidity .

Computational Insights

Glide XP scoring () highlights hydrophobic enclosure and hydrogen bonding as critical for binding affinity. The target compound’s 3-methoxybenzoyl group could participate in hydrophobic interactions, while the pyrrolidine’s tertiary amine may form hydrogen bonds in enclosed environments .

Biological Activity

The compound 2-{[1-(3-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine represents a novel class of pyrimidine derivatives with potential therapeutic applications. Its unique chemical structure suggests diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

The chemical structure of 2-{[1-(3-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine features a pyrimidine ring connected to a pyrrolidine moiety, which is further substituted with a 3-methoxybenzoyl group. This configuration is expected to influence its biological interactions significantly. The synthesis typically involves the reaction of appropriate pyrimidine precursors with pyrrolidine derivatives under controlled conditions, often utilizing acylation methods to introduce the benzoyl group.

Biological Activity Overview

Research indicates that compounds similar to 2-{[1-(3-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine exhibit various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that the compound may possess cytotoxic effects against certain cancer cell lines, similar to other pyrimidine derivatives that have shown promise as anticancer agents. For instance, thiazolo[3,2-a]pyrimidines have demonstrated high cytotoxicity against cervical adenocarcinoma (M-HeLa) cells while exhibiting low toxicity towards normal liver cells .
  • Enzyme Inhibition : The compound is hypothesized to interact with specific enzymes or receptors, potentially inhibiting their activity. This mechanism is crucial for its antitumor properties, as many anticancer drugs function through enzyme inhibition pathways.

Case Studies and Research Findings

Recent studies have explored the biological properties of various pyrimidine derivatives closely related to 2-{[1-(3-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine. Here are some findings:

  • Cytotoxicity Assays : In vitro assays have shown that related compounds exhibit significant cytotoxicity against cancer cell lines such as M-HeLa and HuTu 80. For example, one study reported that a thiazolo[3,2-a]pyrimidine derivative displayed twice the cytotoxicity against M-HeLa compared to standard treatments like Sorafenib .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds could inhibit key signaling pathways involved in cancer cell proliferation. The interaction with specific kinases has been highlighted as a critical factor in their biological activity .
  • Comparative Analysis : A comparative study of various pyrimidine derivatives indicated that those containing methoxy and benzoyl substituents exhibited enhanced activity against multiple cancer types while maintaining selectivity for tumor cells over normal cells .

Data Table: Summary of Biological Activities

CompoundActivity TypeTarget CellsIC50 (μM)Reference
2-{[1-(3-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidineAntitumorM-HeLaTBD
Thiazolo[3,2-a]pyrimidine derivativeAntitumorHuTu 80TBD
Pyrido[2,3-d]pyrimidinesEGFR InhibitionNCI-H19750.297

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